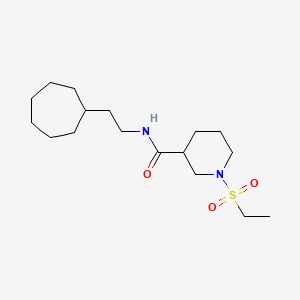

N-(2-cycloheptylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-cycloheptylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is a chemical compound that belongs to the family of piperidinecarboxamide derivatives. It is commonly known as CHEC or ML277, and it is a selective activator of a potassium ion channel called KCNQ1. This channel is involved in the regulation of the electrical activity of cells, and its dysfunction has been linked to several diseases, including cardiac arrhythmias and epilepsy. CHEC has emerged as a promising tool for studying the physiology and pharmacology of KCNQ1 channels, and it has also shown potential therapeutic applications.

Applications De Recherche Scientifique

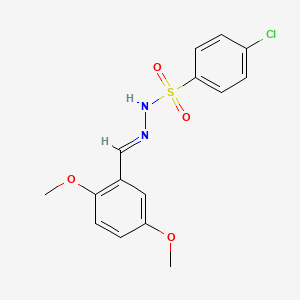

Antibacterial Activity

Sulfonamide derivatives, including compounds structurally related to N-(2-cycloheptylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, have been investigated for their potential as antibacterial agents. A study by Ajani et al. (2013) synthesized a series of N,N-diethylamide bearing sulfonamides and tested their antimicrobial activity against Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial potency (Ajani et al., 2013).

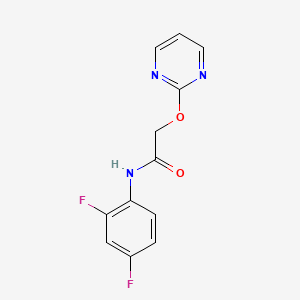

Receptor Antagonism

Research into the selectivity and bioavailability of sulfone derivatives has led to the identification of compounds acting as selective 5-HT(2A) receptor antagonists. Fletcher et al. (2002) developed acyclic sulfones with high-affinity and selectivity towards 5-HT(2A) receptors, indicating potential applications in developing therapeutics for disorders involving this receptor pathway (Fletcher et al., 2002).

Cyclin-Dependent Kinase Inhibitors

Griffin et al. (2006) explored the use of β-piperidinoethylsulfides in inhibiting cyclin-dependent kinase CDK2, a crucial protein in cell cycle regulation. Their methodology developed potent inhibitors, highlighting the utility of sulfone derivatives in targeting proteins involved in cell proliferation (Griffin et al., 2006).

Catalysis in Chemical Synthesis

Piperazine-2-carboxylic acid-derived N-formamides have been investigated as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing the role of sulfonamide derivatives in facilitating stereocontrolled chemical reactions. Wang et al. (2006) reported high yields and enantioselectivities across a broad range of substrates, demonstrating the versatility of these catalysts in organic synthesis (Wang et al., 2006).

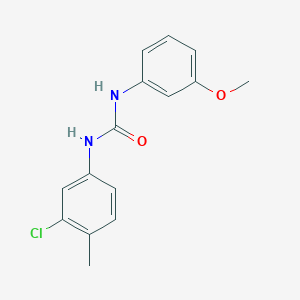

Anticancer Activity

Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated for their anticancer properties. Rehman et al. (2018) developed a series of these compounds, with some exhibiting promising anticancer activity in preliminary assays, highlighting the potential of sulfonamide derivatives in developing novel anticancer agents (Rehman et al., 2018).

Propriétés

IUPAC Name |

N-(2-cycloheptylethyl)-1-ethylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O3S/c1-2-23(21,22)19-13-7-10-16(14-19)17(20)18-12-11-15-8-5-3-4-6-9-15/h15-16H,2-14H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLITYNLZSIHXHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NCCC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5562478.png)

![2,6-difluoro-3-methoxy-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5562497.png)

![4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5562498.png)

![N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)

![N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5562510.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B5562519.png)

![methyl 3-(cyclobutylmethoxy)-5-{[(2R)-2-methyl-1-piperazinyl]carbonyl}benzoate hydrochloride](/img/structure/B5562554.png)

![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)